5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid
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Overview
Description
2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- is a chemical compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminophenol with trifluoroacetic acid and a suitable carboxylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzoxazole ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Scientific Research Applications
2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity with target proteins .
Comparison with Similar Compounds
2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)-, ethyl ester: This compound is an ester derivative with similar chemical properties but different solubility and reactivity profiles.
Fluazifop: A selective herbicide with a trifluoromethyl group, used in agricultural applications.
Uniqueness: 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- is unique due to its combination of a benzoxazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
944907-32-8 |
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Molecular Formula |
C9H4F3NO3 |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15/h1-3H,(H,14,15) |
InChI Key |
QDDXBQNQDLOQCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)C(=O)O |
Origin of Product |
United States |
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